BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for B026 in In
Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: B026

Cat. No.: B1192242

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing B026, a potent and selective
inhibitor of the histone acetyltransferases (HATs) p300 and CBP, in various in vitro assays. The
provided information is intended to guide researchers in designing and executing experiments
to investigate the biological effects of B026.

Mechanism of Action

B026 is a small molecule inhibitor that selectively targets the catalytic HAT activity of p300 and
CREB-binding protein (CBP). These two homologous proteins are critical transcriptional co-
activators that play a central role in regulating gene expression by acetylating histone and non-
histone proteins. By inhibiting p300/CBP, B026 can modulate the acetylation status of key
cellular proteins, leading to downstream effects on gene transcription, cell proliferation, and
other cellular processes. A primary downstream target of p300/CBP inhibition by B026 is the
MYC oncogene, whose expression is often dependent on p300/CBP activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for B026 in various in vitro assays.
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Target/Cell

Assay Type Li Parameter Value Reference
ine

Enzymatic Assay  p300 IC50 1.8 nM [11[2]
Enzymatic Assay CBP IC50 9.5 nM [1][2]
Cell-Based H3K27Ac Effective at 0-5

MV-4-11 o [1]
Assay Inhibition MM (6h)
Cell-Based MYC Expression  Effective at 0-1

MV-4-11 o [1]
Assay Inhibition UM (24h)
Cell-Based Various Cancer Antiproliferative Effective at 0-5 1
Assay Cell Lines Activity MM (12h)

Signaling Pathway

The inhibitory action of B026 on p300/CBP initiates a signaling cascade that ultimately impacts

cell proliferation, primarily through the downregulation of the MYC oncogene.
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B026 signaling pathway inhibiting cell proliferation.
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Experimental Protocols
Cell Viability/Antiproliferation Assay (MTT Assay)

This protocol is designed to assess the effect of B026 on the viability and proliferation of cancer
cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay that measures cellular metabolic activity.

Materials:

e Cancer cell line of interest (e.g., androgen receptor-positive prostate cancer cells or MV-4-
11)

o Complete cell culture medium

e B026 (stock solution in DMSO)

o 96-well plates

e MTT reagent (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
o Plate reader (570 nm)

Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL
of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

o Compound Treatment: Prepare serial dilutions of B026 in complete medium. A suggested
concentration range is 0.01 pM to 10 uM. Remove the medium from the wells and add 100
uL of the B026 dilutions. Include a vehicle control (DMSO) at the same final concentration as
the highest B026 concentration.

 Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

o MTT Addition: After the incubation period, add 10 pL of MTT reagent to each well.
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Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be
metabolized into formazan crystals.

Solubilization: Add 100 pL of solubilization solution to each well and mix thoroughly to
dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. Plot the results as a dose-response curve to determine the IC50 value.
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Workflow for the MTT Cell Viability Assay.

Western Blot Analysis of H3K27Ac and MYC
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This protocol details the procedure for detecting changes in the levels of acetylated histone H3
at lysine 27 (H3K27Ac) and total MYC protein in cells treated with B026.

Materials:

Cell line (e.g., MV-4-11)

Complete cell culture medium

B026 (stock solution in DMSO)

6-well plates

RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K27Ac, anti-Histone H3 (loading control), anti-MYC, anti-B-actin
(loading control)

HRP-conjugated secondary antibodies
Chemiluminescent substrate

Imaging system

Procedure:

o Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells
with B026 at various concentrations (e.g., 0, 0.1, 0.5, 1, 5 uM) for the desired time (6 hours
for H3K27Ac, 24 hours for MYC).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Mix equal amounts of protein (20-30 pg) with Laemmli sample buffer
and boil for 5 minutes.

SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a
PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in
blocking buffer) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and
visualize the protein bands using an imaging system.

Analysis: Quantify the band intensities and normalize the levels of H3K27Ac to total Histone
H3 and MYC to [3-actin.
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Workflow for Western Blot Analysis.

In Vitro p300/CBP Histone Acetyltransferase (HAT)
Assay
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This protocol describes a method to measure the enzymatic activity of p300 or CBP in the

presence of B026 using a fluorescence-based assay.

Materials:

Recombinant human p300 or CBP enzyme

Histone H3 or H4 peptide substrate

Acetyl-CoA

B026 (stock solution in DMSO)

HAT assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
Developing solution (containing a thiol-sensitive fluorescent probe)

384-well black plates

Fluorescence plate reader

Procedure:

Reagent Preparation: Prepare solutions of p300/CBP enzyme, histone peptide substrate,
and Acetyl-CoA in HAT assay bulffer.

Inhibitor Preparation: Prepare serial dilutions of B026 in HAT assay buffer. A suggested
concentration range is 0.1 nM to 100 nM.

Reaction Setup: In a 384-well plate, add the following in order:

[¢]

HAT assay buffer

[e]

B026 or vehicle (DMSO)

(¢]

p300/CBP enzyme

[¢]

Histone peptide substrate
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Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well.
Incubation: Incubate the plate at 30°C for 30-60 minutes.

Stop and Develop: Stop the reaction and develop the signal by adding the developing
solution according to the manufacturer's instructions. This solution will react with the free
CoA produced during the HAT reaction to generate a fluorescent signal.

Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the
appropriate excitation and emission wavelengths.

Data Analysis: Calculate the percent inhibition of HAT activity for each B026 concentration
relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-
response curve.
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Workflow for the In Vitro HAT Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.researchgate.net/figure/The-role-of-p300-CBP-in-the-regulation-of-AR-and-MYC-transcriptional-programs-in-CRPC_fig1_351314567
https://pmc.ncbi.nlm.nih.gov/articles/PMC1291249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1291249/
https://www.benchchem.com/product/b1192242#recommended-concentration-of-b026-for-in-vitro-assays
https://www.benchchem.com/product/b1192242#recommended-concentration-of-b026-for-in-vitro-assays
https://www.benchchem.com/product/b1192242#recommended-concentration-of-b026-for-in-vitro-assays
https://www.benchchem.com/product/b1192242#recommended-concentration-of-b026-for-in-vitro-assays
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192242?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

